molecular formula C24H27N3O5S2 B2495882 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-94-6

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2495882
CAS No.: 868674-94-6
M. Wt: 501.62
InChI Key: SKHYUVDYDPHDPK-IZHYLOQSSA-N
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Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

Benzamide Derivatives in Drug Design and Therapeutic Applications

Benzamide derivatives, including compounds similar to (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have been extensively studied for their therapeutic potential in various medical conditions. For instance, certain benzamide derivatives have been identified as potent neuroleptics, showing promise in the treatment of psychosis due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats, exhibiting a high ratio of antistereotypic activity to cataleptogenicity, indicating their potential as potent drugs with fewer side effects (Iwanami et al., 1981).

Benzamide Derivatives in Diabetes Management

In the realm of diabetes management, certain benzamide derivatives have been synthesized and shown to significantly stimulate glucose uptake and glucokinase activity, highlighting their potential as glucokinase activators (GKA) for the treatment of type 2 diabetes mellitus (Park et al., 2014). Additionally, acetylenyl-containing benzamide derivatives have been identified as potential glucokinase activators, with specific compounds demonstrating substantial glucose uptake increase and glucose AUC reduction in animal models, suggesting their utility as novel therapeutic agents for type 2 diabetes mellitus (Park et al., 2015).

Benzamide Derivatives in Anticonvulsant Therapy

Benzamide derivatives have also been explored for their anticonvulsant properties. A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant activity against animal models of seizures, with certain compounds showing promising activity that may warrant further investigation as potential anticonvulsant agents (Siddiqui et al., 2010). Similarly, benzothiazolotriazine derivatives have been synthesized and characterized as anticonvulsant agents, with specific compounds displaying significant efficacy in animal models, highlighting the potential of these derivatives in the development of novel anticonvulsant agents (Firdaus et al., 2018).

Benzamide Derivatives in Cancer Therapy and Diagnostic Imaging

Furthermore, benzamide derivatives have been investigated for their potential in cancer therapy and diagnostic imaging. For instance, fluorine-18-labeled benzamide analogs have been synthesized and evaluated as ligands for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as imaging agents for tumor diagnosis (Tu et al., 2007).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-5-13-27-22-18(2)7-6-8-21(22)33-24(27)25-23(28)19-9-11-20(12-10-19)34(29,30)26(14-16-31-3)15-17-32-4/h1,6-12H,13-17H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHYUVDYDPHDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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